1,4-Diethoxybutane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-diethoxybutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-3-9-7-5-6-8-10-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHAWQOFHTYWGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCCOCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10928120 | |
| Record name | 1,4-Diethoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13344-00-8 | |
| Record name | 1,4-Diethoxybutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13344-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Diethoxybutane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30234 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 1,4-Diethoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butane, 1,4-diethoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 1,4 Diethoxybutane
Established Synthetic Routes for 1,4-Diethoxybutane
The synthesis of this compound is classically achieved through several established chemical transformations. The most prominent of these is the Williamson ether synthesis, a robust and widely utilized method for preparing symmetrical and asymmetrical ethers. wikipedia.orgbyjus.com This reaction involves the nucleophilic displacement of a halide ion from an organohalide by an alkoxide ion. byjus.com
For the specific preparation of this compound, the Williamson synthesis typically employs a reaction between an ethoxide ion (CH₃CH₂O⁻) and 1,4-dihalobutane, such as 1,4-dibromobutane (B41627). vaia.comaskfilo.com The ethoxide ion, a potent nucleophile, is commonly prepared by reacting ethanol (B145695) with a strong base like sodium metal or sodium hydride. byjus.com The reaction proceeds via an Sₙ2 mechanism, where the ethoxide attacks the electrophilic carbon atom bonded to the halogen, displacing the halide and forming the ether linkage. wikipedia.org This process occurs twice to yield the final diether product. The choice of a primary alkyl halide like 1,4-dibromobutane is crucial, as secondary and tertiary halides tend to favor elimination reactions, reducing the ether yield. wikipedia.org
Alternative precursors for the synthesis of this compound and its analogs include 1,4-butanediol (B3395766). prepchem.comwikipedia.org The synthesis can proceed by reacting 1,4-butanediol with a suitable ethylating agent. Another route involves the ring-opening of tetrahydrofuran (B95107) (THF). youtube.comsciencemadness.org For instance, THF can be cleaved using hydrobromic acid (HBr) and a sulfuric acid catalyst to produce 1,4-dibromobutane, which can then be subjected to the Williamson synthesis with sodium ethoxide to yield this compound. vaia.comyoutube.com
Innovative Approaches in Ether Synthesis Applicable to this compound
Recent advancements in organic synthesis have focused on developing more efficient, environmentally friendly, and catalytic methods for ether production. These innovations are applicable to the synthesis of diethers like this compound.
Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. digitellinc.com In the context of etherification, this involves several key strategies:
Use of Greener Solvents: Traditional ether syntheses often use volatile organic solvents. Modern approaches explore the use of greener, recyclable solvents like propylene (B89431) carbonate. acs.org
Catalysis over Stoichiometric Reagents: The classic Williamson synthesis generates stoichiometric amounts of salt waste. oup.com Green approaches favor catalytic methods that reduce waste and improve atom economy. acs.org Iron, an abundant and low-toxicity metal, has emerged as a promising catalyst for etherification reactions. For example, iron(III) chloride (FeCl₃) has been used to catalyze the symmetrical etherification of benzyl (B1604629) alcohols, producing only water as a byproduct. acs.org
Heterogeneous Catalysis: The use of solid, heterogeneous catalysts simplifies product purification and allows for catalyst recycling. rsc.orgmdpi.com For instance, silica-supported sulfonic acids have been used for the etherification of glycerol, demonstrating a green pathway for transforming biomass-derived chemicals. rsc.org
One novel technique that embodies green principles is aerosol-assisted synthesis. Although demonstrated for esterification, the principle of using atomized microdroplets to accelerate reactions without bulk heating or catalysts presents a potential future pathway for environmentally friendly ether synthesis. digitellinc.com
The development of effective catalysts is central to modern ether synthesis, particularly for producing diethers. The strategies often focus on enhancing selectivity and reaction rates under milder conditions.
Solid Acid Catalysts: Ion-exchange resins, such as Amberlyst-15 and Amberlyst-47, have been extensively studied as heterogeneous acid catalysts for acetalization and etherification reactions. mdpi.comresearchgate.netresearchgate.net These catalysts are effective in producing 1,1-diethoxybutane (B1585066) from butanal and ethanol. mdpi.comacs.orgacs.org Their high acidity and porous structure facilitate the reaction while allowing for easy separation from the product mixture. mdpi.com The use of such catalysts in continuous flow reactors or simulated moving bed reactors (SMBR) can significantly improve conversion and process efficiency by simultaneously removing byproducts like water. mdpi.comacs.org
Metal-Based Catalysts: Various metal catalysts have been investigated for etherification.
Palladium on Carbon (Pd/C): This catalyst has been used for the synthesis of ethers from alcohols and carbonyl compounds under a hydrogen atmosphere. oup.com The reaction proceeds through the formation of an acetal (B89532) intermediate, followed by hydrogenolysis. oup.com
Ruthenium Complexes: Cationic ruthenium–hydride complexes have shown high selectivity in the cross-etherification of two different alcohols, a significant challenge in ether synthesis. researchgate.net This approach allows for the direct synthesis of unsymmetrical ethers with broad substrate scope. researchgate.net
Iron Catalysts: As mentioned under green chemistry, iron salts like FeCl₃ and Fe(OTf)₃ are effective for the dehydration of alcohols to form symmetrical ethers. acs.org By using specific ligands, such as pyridine (B92270) bis-thiazoline with iron(II) chloride (FeCl₂), the selective synthesis of nonsymmetrical ethers can also be achieved. acs.org
Bifunctional Catalysts: The production of certain diethers, especially from biomass-derived sources like furans, benefits from catalysts with both Lewis and Brønsted acid sites. rsc.orgrsc.org The interplay between these acid sites can be tailored to control the reaction pathway, favoring etherification over competing side reactions. rsc.org For example, in the synthesis of furanyl diethers, Lewis acids can catalyze the etherification reaction, while Brønsted acidity also plays a role. rsc.org
These innovative catalytic strategies offer pathways to synthesize diethers like this compound with higher efficiency, selectivity, and sustainability compared to traditional methods.
Reaction Mechanisms and Chemical Transformations of 1,4 Diethoxybutane
Mechanistic Studies of 1,4-Diethoxybutane Reactivity
The reactivity of this compound is influenced by its structural features, particularly the presence of two ether linkages. One common synthetic route to produce this compound and its analogs is through nucleophilic substitution, such as the Williamson ether synthesis. This reaction typically involves a primary alkyl halide and an alkoxide, proceeding via an SN2 mechanism where the alkoxide attacks the carbon atom attached to the halogen in a single, concerted step. vaia.com For this compound, a suitable approach involves the reaction of an ethoxide ion with 1,4-dibromobutane (B41627). vaia.com
The linear structure of this compound may result in lower steric hindrance compared to its branched isomers, potentially enhancing its reactivity in SN2 reactions.
In the context of its use as a fuel additive, the metabolism of this compound has been studied. In vivo studies in rats suggest that it can be metabolized, potentially leading to the formation of other compounds. oup.com For instance, the metabolism of structurally similar aliphatic ethers can involve oxidative demethylation. oup.com
Derivatization Pathways and Functional Group Interconversions of this compound
The ethoxy groups in this compound are key sites for chemical transformations. These groups can undergo substitution reactions when treated with reagents like acids or halogens. For example, under acidic conditions, the ether linkages can be cleaved.
The alkoxyl moieties also play a role in the formation of radical species. Alkoxyl radicals can be generated from various precursors and are highly reactive intermediates in organic synthesis. sioc.ac.cnmdpi.com These radicals can undergo a 1,5-hydrogen atom transfer (1,5-HAT) reaction, which allows for the functionalization of unactivated C-H bonds, particularly at the δ-position. mdpi.com
In a different type of transformation, N-(4,4-diethoxybutyl)imines, derived from this compound, undergo acid-catalyzed intramolecular cyclization. rsc.org This reaction proceeds through the formation of a carboxonium ion after the elimination of an ethanol (B145695) molecule, followed by intramolecular imination to yield an iminium ion intermediate. researchgate.net This cascade of reactions results in the formation of 3-arylidene-1-pyrroline derivatives. rsc.org
The butane (B89635) backbone of this compound can also be involved in chemical transformations. For instance, N-(4,4-diethoxybutyl)imines can be synthesized from 4,4-diethoxybutan-1-amine. These imines can then undergo a tandem intramolecular cyclization and a 1,3-aryl shift to produce 3-benzylidene-1-pyrrolines. rsc.org This reaction is catalyzed by acids such as p-toluenesulfonic acid in a solvent like boiling o-xylene (B151617). rsc.org
Furthermore, this compound has been used in the synthesis of quinoline (B57606) derivatives. The reflux of anilines with 4-chloro-1,1-diethoxybutane in dioxane can yield 2,3-disubstituted quinolines. nih.gov
| Reactant(s) | Reagent(s)/Catalyst(s) | Product(s) | Reaction Type |
| Ethoxide ion, 1,4-dibromobutane | - | This compound | Williamson ether synthesis (SN2) vaia.com |
| N-(4,4-diethoxybutyl)imines | Acid catalyst (e.g., trifluoroacetic acid) | 3-Arylidene-1-pyrrolines | Intramolecular cyclization rsc.org |
| N-(4,4-diethoxybutyl)-1-phenylmethanimine | p-Toluenesulfonic acid, o-xylene (reflux) | (E)-3-Phenylidene-1-pyrroline | Tandem intramolecular cyclization/1,3-aryl shift rsc.org |
| Anilines, 4-chloro-1,1-diethoxybutane | Dioxane (reflux) | 2,3-Disubstituted quinolines | Cyclization nih.gov |
Applications of 1,4 Diethoxybutane in Advanced Organic Synthesis
1,4-Diethoxybutane as a Precursor for Heterocyclic Compounds
Heterocyclic compounds, which feature rings containing at least one non-carbon atom, are ubiquitous in pharmaceuticals, agrochemicals, and materials science. wiley-vch.dewikipedia.org The carbon backbone of this compound is an ideal four-carbon unit for constructing five-membered heterocyclic rings. Through strategic modifications, intermediates derived from this compound can be cyclized in the presence of various heteroatoms to yield a diverse array of these important chemical structures.
The transformation of this compound and its isomers into nitrogen-containing heterocycles highlights its utility in modern synthetic chemistry. clockss.orgmdpi.com Research has demonstrated that derivatives of diethoxybutane are effective precursors for creating complex fused pyridine (B92270) systems, such as quinolines and pyrazolo[3,4-b]pyridines. nih.gov
A notable method involves the reaction of 1,1-diethoxybutane (B1585066) derivatives with aromatic and heterocyclic amines. acs.orgresearchgate.net In one such approach, new 2,3-disubstituted quinolines were synthesized with approximately 75% yield by refluxing anilines with 4-chloro-1,1-diethoxybutane in dioxane. nih.gov This reaction proceeds regioselectively to form the fused pyridine structure. Similarly, reacting aminopyrazolone (B8391566) with N-(4,4-diethoxybutyl)sulfonamides leads to the formation of pyrazolo[3,4-b]pyridines. nih.gov These syntheses are efficient, one-step processes that avoid the need for expensive metal catalysts. researchgate.net
Another key intermediate, 4,4-diethoxybutane-1-amine, has been utilized in the synthesis of larger, seven- and eight-membered nitrogen-containing heterocyclic compounds, demonstrating the versatility of the diethoxybutane framework for constructing varied ring sizes. researchgate.net
| Diethoxybutane Derivative | Reactant | Product | Reaction Type |
|---|---|---|---|
| 4-chloro-1,1-diethoxybutane | Anilines | 2,3-disubstituted quinoline (B57606) | Aza-Diels-Alder |
| N-(4,4-diethoxybutyl)sulfonamides | Aminopyrazolone | Pyrazolo[3,4-b]pyridine | Aza-Diels-Alder |
| 4,4-diethoxybutane-1-amine | 2-chloroethane-1-sulfonyl chloride | Seven/Eight-membered N-heterocycles | Cyclization |
The carbon skeleton of this compound is perfectly suited for the synthesis of five-membered oxygen-containing heterocycles like furans and tetrahydrofurans (THF). researchgate.net These compounds are widely used as solvents and are integral components of many biologically active molecules.
The classic Paal-Knorr synthesis is a primary method for preparing furans, which involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds. wikipedia.orgmbbcollege.in this compound can be considered a stable precursor or a protected form of a 1,4-dicarbonyl compound. Under acidic hydrolysis conditions, the two ether linkages can be cleaved to generate an intermediate that readily cyclizes to form a furan (B31954) ring. wikipedia.org This indirect pathway makes this compound a useful starting material when the corresponding dicarbonyl is unstable or difficult to handle.
Furthermore, this compound is chemically related to 1,4-butanediol (B3395766), as it is its diethyl ether. scbt.com The acid-catalyzed dehydration of 1,4-butanediol is a major industrial process for the production of tetrahydrofuran (B95107) (THF). chemicalbook.comresearchgate.netwikipedia.orggoogle.com While direct conversion might be less common, the hydrolysis of this compound to 1,4-butanediol followed by dehydration represents a viable two-step route to THF, underscoring its role as a precursor to this fundamental oxygen-containing heterocycle.
| Target Heterocycle | Key Intermediate | Synthetic Method | Role of this compound |
|---|---|---|---|
| Substituted Furans | 1,4-Dicarbonyl compound | Paal-Knorr Synthesis | Precursor/protected form of the dicarbonyl intermediate |
| Tetrahydrofuran (THF) | 1,4-Butanediol | Acid-catalyzed dehydration | Precursor via hydrolysis |
Synthesis of Nitrogen-Containing Heterocycles from this compound Derived Intermediates
Role of this compound in Complex Chemical Architectures
Beyond the synthesis of simple heterocycles, derivatives of this compound are instrumental in building more elaborate and complex chemical structures. Its bifunctional nature allows it to act as a flexible linker or a foundational scaffold upon which larger molecular frameworks can be assembled.
Scaffold engineering in medicinal chemistry and materials science involves creating a core molecular structure that can be systematically modified to develop new substances with desired properties. nih.govfrontiersin.org The butane-1,4-diyl diether unit of this compound provides a robust and versatile scaffold.
The synthesis of fused heterocyclic systems, such as the quinolines and pyrazolo[3,4-b]pyridines mentioned previously, is a prime example of scaffold engineering. nih.govacs.org In these cases, the diethoxybutane fragment is not just a source of atoms but provides the foundational aliphatic ring onto which an aromatic system is fused. This strategy allows for the rapid construction of complex, polycyclic scaffolds from simple starting materials. A significant application is seen in the synthesis of naphtho[1,2-f] chemicalbook.comCurrent time information in Bangalore, IN.oxazepine scaffolds, where the core structure is built using derivatives from multicomponent reactions, highlighting the integration of the butane (B89635) fragment into a larger, pharmaceutically relevant architecture. chemicalpapers.com
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. mdpi.comnih.govnih.gov These reactions are prized for their atom economy, simplicity, and ability to generate molecular complexity quickly.
Derivatives of diethoxybutane have been successfully employed as key components in MCRs. The one-pot synthesis of fused pyridine derivatives from a 1,1-diethoxybutane derivative, an amine, and a nucleophile is a clear demonstration of this principle. nih.govacs.org
A more intricate example is the use of consecutive Betti/Bargellini multicomponent reactions to synthesize novel naphtho[1,2-f] chemicalbook.comCurrent time information in Bangalore, IN.oxazepine derivatives. chemicalpapers.com In this strategy, an initial Betti reaction product is subjected to a Bargellini MCR with chloroform (B151607) and an aliphatic ketone. This sequence efficiently constructs the complex oxazepine scaffold, showcasing how a fragment derived from a simple butane diether can be incorporated into sophisticated molecular designs through the power of multicomponent chemistry. chemicalpapers.com This approach is significant for creating libraries of potential pharmaceutical agents from readily available starting materials.
Advanced Analytical Characterization Techniques for 1,4 Diethoxybutane Research
Chromatographic Methodologies for 1,4-Diethoxybutane Analysis
Chromatography is a fundamental technique for separating and analyzing chemical mixtures. Both gas and liquid chromatography play significant roles in the study of this compound.
Gas Chromatography for Purity and Quantitative Determination
Gas chromatography (GC) is a powerful tool for assessing the purity of volatile compounds like this compound. oup.com The technique separates components of a sample based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. In the context of this compound, GC has been used to confirm the purity of the compound, with studies reporting purities greater than 99%. oup.com
For quantitative analysis, a standard sample of the compound of interest is typically required. shimadzu.eu The peak area in the resulting chromatogram is proportional to the amount of the component, allowing for the determination of its concentration in a sample. shimadzu.eu While GC is effective for purity assessment, for samples with unknown components, a more definitive identification method like GC-mass spectrometry (GC-MS) is necessary. shimadzu.eu The National Institute of Standards and Technology (NIST) provides GC data for this compound, which can serve as a reference. nist.gov
A study on the determination of 1,4-butanediol (B3395766) in a drug substance utilized a GC method that could be adapted for related compounds. researchgate.net The method involved a capillary column and flame ionization detection, demonstrating the utility of GC for quantifying related substances. researchgate.net
Liquid Chromatography Applications
High-performance liquid chromatography (HPLC) is another key analytical technique, particularly useful for separating non-volatile or thermally sensitive compounds. torontech.com In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. arlok.com The separation is based on the components' interactions with the stationary phase. arlok.com
While specific HPLC methods for this compound are not extensively detailed in the provided results, the principles of HPLC are broadly applicable. For instance, methods have been developed for separating similar compounds like diamines using a C18 column and a mobile phase of water, acetonitrile, and an ionic modifier, with detection by evaporative light scattering (ELSD) or mass spectrometry (MS). sielc.com The choice of mobile phase composition, including gradients, and pH can be optimized to improve peak resolution. HPLC can be used for both qualitative and quantitative analysis, identifying and quantifying components in a mixture. torontech.com
Spectroscopic Investigations of this compound
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound.
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. emerypharma.comslideshare.netweebly.com It is based on the interaction of atomic nuclei with an external magnetic field. libretexts.org Both ¹H NMR and ¹³C NMR are crucial for the structural elucidation of this compound.
¹H NMR: This technique provides information about the different types of protons (hydrogen atoms) in a molecule and their chemical environments. emerypharma.com For this compound, the ¹H NMR spectrum would show distinct signals for the protons of the ethyl groups (CH₃ and OCH₂) and the butyl chain (OCH₂, CH₂, and CH₂CH₂). The integration of these signals would confirm the number of protons in each environment, and the splitting patterns (multiplicity) would reveal the connectivity between adjacent protons. emerypharma.comlibretexts.org
¹³C NMR: This technique provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the carbon framework. mdpi.com
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can further establish the connectivity between protons. emerypharma.com
Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. udel.edu It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. libretexts.org The molecular weight of this compound is 146.23 g/mol . fishersci.atscbt.com
In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. udel.edu The resulting mass spectrum shows a molecular ion peak (M+) corresponding to the intact molecule and various fragment ion peaks. For an ether like this compound, fragmentation tends to occur alpha to the oxygen atom. libretexts.org The fragmentation pattern of 1,4-dimethoxybutane, a related compound, shows a characteristic loss of a methoxy (B1213986) group (M⁺-CH₃O). A similar fragmentation pattern would be expected for this compound, involving the loss of an ethoxy group. The NIST Chemistry WebBook provides mass spectrum data for this compound obtained through electron ionization. nist.gov
Advanced Hyphenated Techniques in this compound Research
Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectrometry, offering enhanced analytical performance.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used hyphenated technique that couples a gas chromatograph to a mass spectrometer. asean.org GC separates the components of a mixture, and the MS provides mass spectra for each separated component, enabling their definitive identification. shimadzu.eu GC-MS with electron ionization is a common method for analyzing compounds like this compound and its isomers. nih.gov This technique has been used to analyze for the presence of 1,4-butanediol and its metabolites in biological samples. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. saiflucknow.org This technique is particularly valuable for analyzing less volatile or thermally labile compounds. saiflucknow.org LC coupled with high-resolution mass spectrometry (LC-HRMS) can identify low-abundance byproducts and distinguish between isobaric impurities through fragmentation patterns (MS/MS). Although specific LC-MS applications for this compound were not found in the search results, the technique's power in separating and identifying components in complex mixtures makes it highly relevant for advanced research on this compound. saiflucknow.orgchula.ac.thshimadzu.com
Computational Chemistry and Theoretical Modeling of 1,4 Diethoxybutane
Quantum Mechanical Studies on 1,4-Diethoxybutane Molecular Structure
Quantum mechanics provides the fundamental framework for describing molecular structures by calculating the distribution of electrons and the resulting energies. ebsco.comsolubilityofthings.com Methods like Density Functional Theory (DFT) are workhorses in computational chemistry for predicting the geometries and properties of organic molecules with a favorable balance of accuracy and computational cost. fu-berlin.denih.gov
A quantum mechanical study of this compound would begin with a geometry optimization. This process systematically alters the positions of the atoms to find the arrangement with the minimum total energy on the potential energy surface. jocpr.com The result is a prediction of the molecule's most stable three-dimensional structure, including key parameters such as bond lengths, bond angles, and dihedral angles. jocpr.com For this compound, this would involve calculating the equilibrium geometry of its lowest-energy conformer. These calculations are crucial for understanding the molecule's intrinsic stability and steric and electronic properties. numberanalytics.com
Hypothetical Optimized Structural Parameters for this compound (Lowest Energy Conformer) This table is illustrative, based on typical values from DFT calculations for similar ethers.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C-O | ~1.43 Å |
| Bond Length | C-C (butane chain) | ~1.53 Å |
| Bond Length | C-C (ethyl group) | ~1.52 Å |
| Bond Angle | C-O-C | ~112° |
| Bond Angle | O-C-C | ~109° |
| Bond Angle | C-C-C | ~110° |
Molecular Dynamics Simulations and Conformational Analysis of this compound
While quantum mechanics can identify stable structures, molecular dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of molecules over time. tandfonline.comresearchgate.netwikipedia.org this compound is a flexible molecule, possessing several rotatable single bonds (specifically, seven rotatable bonds) that give rise to a large number of possible conformations. nih.gov
Conformational analysis aims to identify the low-energy conformers of a molecule and understand the energy barriers between them. researchgate.netrsc.org For this compound, an MD simulation would be set up by defining a force field—a set of classical equations that describe the potential energy of the system—and simulating the movement of atoms according to Newton's laws of motion. wikipedia.org The simulation would track the atomic trajectories over time, allowing for the exploration of the molecule's conformational space. rsc.org
Key analyses from an MD simulation of this compound would include:
Potential Energy Surface (PES): Mapping the energy of the molecule as a function of two or more key dihedral angles to identify energy minima (stable conformers) and saddle points (transition states between conformers).
Clustering Analysis: Grouping similar structures from the MD trajectory to identify the most populated conformational families.
Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Defining Atoms (using IUPAC numbering) | Description |
|---|---|---|
| τ1 | C1-O-C4'-C3' | Rotation of the first ethyl group |
| τ2 | O-C4'-C3'-C2' | Rotation around the first C-C bond of the butane (B89635) backbone |
| τ3 | C4'-C3'-C2'-C1' | Rotation around the central C-C bond of the butane backbone |
| τ4 | C3'-C2'-C1'-O' | Rotation around the second C-C bond of the butane backbone |
| τ5 | C2'-C1'-O'-C1'' | Rotation of the second ethyl group |
Reaction Pathway Modeling for this compound Transformations
Theoretical modeling is invaluable for investigating the mechanisms of chemical reactions, such as the synthesis or decomposition of this compound. jocpr.com By mapping the potential energy surface of a reaction, computational chemists can identify the lowest-energy path from reactants to products, characterize the transition state (the highest energy point along this path), and calculate the activation energy barrier. fu-berlin.de
A common synthesis route for this compound is the Williamson ether synthesis, involving the reaction of a 1,4-dihalobutane (like 1,4-dibromobutane) with sodium ethoxide. This is a nucleophilic substitution (SN2) reaction. DFT calculations could be used to model this transformation by:
Calculating the energies of the reactants (1,4-dibromobutane and ethoxide anion) and products.
Locating the transition state structure for the nucleophilic attack of the ethoxide on the carbon atom bonded to the bromine.
Calculating the activation energy, which determines the reaction rate.
Similarly, theoretical modeling could explore potential decomposition pathways of this compound at high temperatures, identifying the most likely bond-breaking events and subsequent reaction steps.
Illustrative Data for a Modeled Reaction Step (e.g., First Substitution in Williamson Synthesis) This table presents hypothetical energy values for a single SN2 reaction step, as would be obtained from DFT calculations.
| Parameter | Description | Hypothetical Value (kcal/mol) |
|---|---|---|
| ΔE | Energy of Reaction (Products - Reactants) | -25 |
| Ea (Activation Energy) | Energy of Transition State - Energy of Reactants | +20 |
Emerging Research Directions and Future Prospects for 1,4 Diethoxybutane
Integration of 1,4-Diethoxybutane into Sustainable Chemical Processes
The drive towards "green chemistry" has spurred research into sustainable chemical processes, where this compound is emerging as a compound of interest. Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Solvents are a major contributor to waste in many chemical industries, making the selection of environmentally benign solvents a critical aspect of sustainable process design.
A key area of research is the production of this compound from renewable resources. One promising route involves the use of bio-based ethanol (B145695) and butanal. Ethanol can be directly produced through the fermentation of biomass. Butanal can be derived from n-butanol, which is also a product of biomass fermentation, through processes like dehydrogenation or partial oxidation. This bio-based production pathway aligns with the goal of utilizing renewable feedstocks to reduce reliance on fossil fuels.
Furthermore, the synthesis of this compound is being optimized to be more environmentally friendly. Research has focused on using heterogeneous acid catalysts, such as ion-exchange resins like Amberlyst-15 and Amberlyst-47, to replace traditional corrosive and environmentally harmful homogeneous catalysts like sulfuric acid. These solid acid catalysts offer advantages in terms of separation and reusability, contributing to a more sustainable process.
Process intensification strategies are also being explored to improve the efficiency and sustainability of this compound synthesis. Techniques like reactive distillation and the use of membrane reactors are being investigated to overcome thermodynamic limitations and increase conversion rates by continuously removing the water byproduct. Simulated Moving Bed Reactor (SMBR) technology, in particular, has shown significant potential for producing high-purity this compound with high productivity and reduced desorbent consumption.
The potential of this compound as a "green solvent" is also under consideration. Green solvents are characterized by their low toxicity, biodegradability, and derivation from renewable sources. While research into the specific solvent properties of this compound is ongoing, its structural similarity to other ethers that are considered green solvents suggests potential applications in this area. In one study, this compound was used as a water-immiscible solvent to enhance the yield of furfurals from biomass dehydration by preventing their degradation.
Table 1: Comparison of Catalysts for this compound Synthesis
| Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Homogeneous | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) | High activity | Corrosive, difficult to separate, environmental concerns |
Novel Applications and Expanding Synthetic Utility of this compound
The unique chemical structure of this compound opens up possibilities for its use as a versatile building block in organic synthesis. Its ether functionalities and the butane (B89635) backbone can be strategically modified to create a variety of other molecules.
In polymer chemistry, the incorporation of this compound into polymer chains could potentially enhance material properties. The flexible ether linkages can impart improved flexibility and thermal stability to polymers. Research on related dibutoxybutane has shown that its inclusion in polymer formulations can lead to reduced brittleness and increased durability.
The reactivity of the ether groups in this compound allows it to participate in various chemical reactions. For example, it can undergo oxidation to form derivatives of butyric acid or be reduced to yield butanol derivatives. The ethoxy groups can also be substituted with other functional groups, making it a useful intermediate in the synthesis of fine chemicals and pharmaceuticals.
While not directly this compound, related acetal (B89532) compounds are known to be valuable intermediates in the synthesis of fine chemicals and pharmaceuticals. For instance, 4,4-diethoxybutan-2-one (B1614911) is used as a building block for pharmaceutical compounds and in the flavor and fragrance industry. Similarly, 4,4-diethoxy-N,N-dimethyl-1-butanamine serves as an intermediate in organic synthesis. This suggests a potential for this compound to be used as a precursor for a range of functionalized molecules with applications in diverse areas.
The development of novel synthetic methodologies can further expand the utility of this compound. For example, advances in catalytic systems could enable more selective and efficient transformations of its chemical structure, leading to the creation of new and valuable compounds.
Interdisciplinary Research Opportunities with this compound
The study and application of this compound offer numerous opportunities for interdisciplinary research, combining principles from chemistry, materials science, engineering, and biology.
Materials Science: Collaboration between chemists and materials scientists could lead to the development of new polymers and materials with tailored properties. By incorporating this compound into polymer backbones, researchers can investigate the impact on characteristics such as flexibility, thermal stability, and biodegradability. This could lead to the creation of novel plastics, elastomers, or coatings with specific performance advantages.
Medicinal Chemistry and Pharmacology: While direct applications are yet to be fully explored, the potential for this compound to serve as a scaffold or intermediate in the synthesis of biologically active molecules presents an opportunity for collaboration with medicinal chemists and pharmacologists. Research could focus on synthesizing derivatives of this compound and screening them for potential therapeutic activities. The field of medicinal chemistry is constantly in search of new molecular frameworks and building blocks for drug discovery.
Table 2: Potential Interdisciplinary Research Areas for this compound
| Discipline | Research Focus | Potential Outcomes |
|---|---|---|
| Materials Science | Incorporation into polymer matrices. | Development of new materials with enhanced flexibility and thermal stability. |
| Chemical Engineering | Process intensification and reactor design. | More efficient and sustainable production of this compound. |
| Medicinal Chemistry | Use as a synthetic intermediate. | Discovery of new drug candidates and therapeutic agents. |
Table 3: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 232578 |
| Ethanol | 702 |
| Butanal | 261 |
| n-Butanol | 263 |
| Sulfuric Acid | 1118 |
| Water | 962 |
| 4,4-Diethoxybutan-2-one | 84242 |
| Butyric acid | 264 |
| 4,4-diethoxy-N,N-dimethyl-1-butanamine | 81133 |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 1,4-diethoxybutane, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : this compound is typically synthesized via acid-catalyzed etherification of 1,4-butanediol with ethanol. Optimization involves varying catalysts (e.g., sulfuric acid, p-toluenesulfonic acid), temperature (60–120°C), and stoichiometric ratios of reactants. For example, excess ethanol drives the equilibrium toward product formation. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate high-purity (>97%) compounds . Kinetic studies using gas chromatography (GC) or nuclear magnetic resonance (NMR) can monitor reaction progress and optimize conditions .
Q. Which analytical techniques are most effective for characterizing this compound in complex mixtures?
- Methodological Answer :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Provides molecular weight confirmation and fragmentation patterns. Retention indices can be cross-referenced with databases like NIST.
- NMR Spectroscopy : H and C NMR identify structural features (e.g., ethoxy groups at δ ~1.2 ppm for CH and δ ~3.4–3.6 ppm for OCH) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Detects functional groups (C-O-C stretch at ~1100 cm) .
- High-Performance Liquid Chromatography (HPLC) : For quantification in mixtures, reverse-phase C18 columns with UV detection at 210–220 nm are effective, as demonstrated in analogous ether analyses .
Advanced Research Questions
Q. How can researchers design experiments to investigate the hydrolytic stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Experimental Design : Prepare buffered solutions (pH 2–12) and incubate this compound at controlled temperatures (25–80°C). Sample aliquots at intervals (0–72 hrs) and quantify degradation products (e.g., 1,4-butanediol, ethanol) via GC or HPLC.
- Kinetic Modeling : Use pseudo-first-order kinetics to calculate rate constants () and activation energy () via the Arrhenius equation.
- Data Interpretation : Compare degradation pathways (acid-catalyzed vs. base-catalyzed hydrolysis) using mechanistic organic chemistry principles. Contradictions in stability data (e.g., unexpected resistance to basic conditions) should prompt re-evaluation of side reactions or catalytic impurities .
Q. What strategies resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?
- Methodological Answer :
- Systematic Replication : Reproduce published protocols while controlling variables (e.g., catalyst loading, solvent purity, moisture levels).
- Controlled Experiments : Test reactivity under inert atmospheres (N/Ar) to rule out oxidative side reactions.
- Advanced Characterization : Use in-situ IR or Raman spectroscopy to detect transient intermediates. For example, unexpected inertness in Pd-catalyzed reactions may stem from catalyst poisoning by ether coordination, requiring alternative ligands (e.g., bulky phosphines) .
Q. How can computational modeling predict the solvent interactions and thermodynamic properties of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model solvation free energy in polar (water) vs. nonpolar (hexane) solvents using force fields like OPLS-AA.
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-O bonds to predict thermal stability.
- QSAR Studies : Corrogateate experimental logP values with computational descriptors (e.g., polar surface area) to predict bioavailability or environmental persistence .
Data Analysis and Literature Review
Q. What criteria should guide the inclusion/exclusion of studies in a systematic review of this compound’s environmental fate?
- Methodological Answer :
- Inclusion Criteria : Peer-reviewed studies reporting hydrolysis rates, biodegradation pathways, or ecotoxicological data. Use databases like SciFinder, PubMed, and ECOTOX with search terms: "this compound AND (degradation OR toxicity)".
- Exclusion Criteria : Non-peer-reviewed sources, studies lacking experimental details (e.g., missing control groups), or data on structurally unrelated compounds (e.g., 1,4-dioxane) .
- Quality Assessment : Apply the EPA’s Systematic Review Protocol to evaluate data reliability, including sample size, reproducibility, and conflict of interest disclosures .
Q. How should researchers address gaps in toxicity data for this compound?
- Methodological Answer :
- Tiered Testing : Begin with in vitro assays (e.g., Ames test for mutagenicity, HepG2 cell viability). Proceed to acute aquatic toxicity tests (e.g., Daphnia magna EC) if initial results indicate risk.
- Read-Across Approaches : Use data from structurally similar ethers (e.g., 1,4-dioxane) while accounting for differences in metabolic pathways.
- Collaborative Data Sharing : Submit findings to repositories like EPA’s CompTox Chemicals Dashboard to enhance public datasets .
Tables for Key Data
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
